
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components in various biological processes and are found in nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-oxo-5H-pyrimidine-5-carbonitrile can be achieved through a three-component reaction involving aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate. This reaction is typically carried out under thermal aqueous conditions in the presence of a catalyst like bismuth (III) nitrate pentahydrate. The reaction is rapid and yields the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalysts and optimized reaction conditions can potentially scale up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: It has shown potential as an anticancer agent by inhibiting tyrosine kinase activity in cancer cells.
Industry: It can be used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 4-amino-2-oxo-5H-pyrimidine-5-carbonitrile involves its ability to mimic ATP and inhibit tyrosine kinase activity. This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival. The compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells by upregulating caspase-3 levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
2-thioxopyrimidine: Known for its nucleophilic addition and substitution reactions.
Uniqueness
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile is unique due to its specific structure that allows it to effectively inhibit tyrosine kinase activity, making it a promising candidate for anticancer drug development. Its ability to arrest the cell cycle and induce apoptosis further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C5H4N4O |
|---|---|
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2-3H,(H2,7,9,10) |
Clé InChI |
MFLQYNIAOYMKNS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)N=C(C1C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


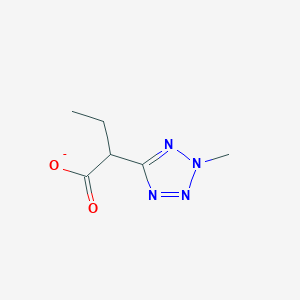
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)
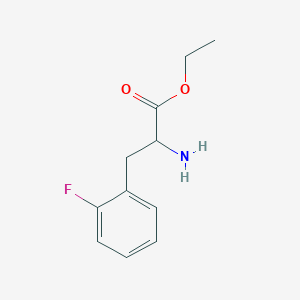
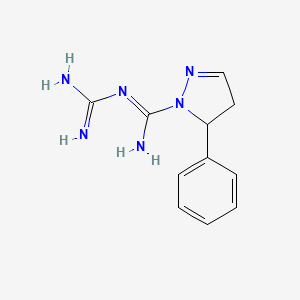

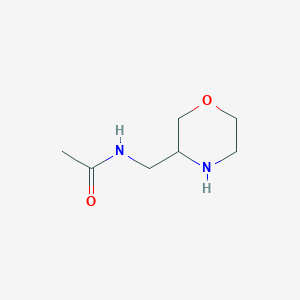

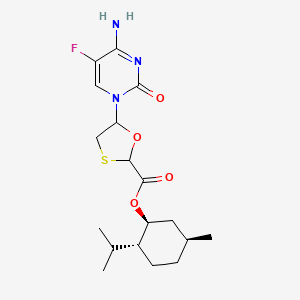
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)
![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


